molecular formula C27H20BrClN4O2S B2438212 (Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide CAS No. 324578-26-9

(Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide

Cat. No. B2438212
CAS RN: 324578-26-9
M. Wt: 579.9
InChI Key: FWJUCJAYYCDHSH-IKPAITLHSA-N
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Description

(Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H20BrClN4O2S and its molecular weight is 579.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and X-ray structure characterization of antipyrine derivatives, including those related to (Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide, have been explored. These compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, demonstrate significant stabilization through a combination of hydrogen bonds and π-interactions (Saeed et al., 2020).

Anticancer Applications

  • Certain derivatives of 4-Aminoantipyrine, which are structurally similar to (Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide, have been synthesized and shown to exhibit anti-breast cancer activity. These compounds have demonstrated promising results against human tumor breast cancer cell lines (Ghorab et al., 2014).

Molecular Conformations and Bonding

  • Investigations into the molecular conformations of related compounds reveal diverse bonding interactions, including hydrogen bonding in different dimensions, which is critical for understanding the chemical behavior of such molecules (Narayana et al., 2016).

Application in Heterocyclic Synthesis

  • The use of (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, a similar molecule, in the synthesis of heterocyclic compounds, highlights the potential of (Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide in pharmaceutical and chemical synthesis (Fadda et al., 2012).

Antibacterial and Antiproliferative Activities

  • Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, structurally related to (Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide, has shown promising antimicrobial and antiproliferative activities. This suggests potential applications in combating microbial infections and cancer (Mansour et al., 2020).

properties

IUPAC Name

2-bromo-N-[4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrClN4O2S/c1-17-24(26(35)33(31(17)2)20-8-4-3-5-9-20)32-23(18-12-14-19(29)15-13-18)16-36-27(32)30-25(34)21-10-6-7-11-22(21)28/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUCJAYYCDHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NC(=O)C4=CC=CC=C4Br)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(4-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiazol-2(3H)-ylidene)benzamide

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